4-(6-{4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine
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Overview
Description
4-(6-{4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine is a complex organic compound that features a trifluoromethyl group attached to a triazolo-pyridazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-{4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine involves multiple steps. One common method includes the following steps :
Formation of the Triazolo-Pyridazine Core: This step involves the reaction of trifluoroacetimidoyl chlorides with hydrazine hydrate and benzene-1,3,5-triyl triformate to form the triazolo-pyridazine core.
Attachment of Piperazine: The triazolo-pyridazine core is then reacted with piperazine under controlled conditions to form the intermediate compound.
Formation of the Final Compound: The intermediate compound is further reacted with pyrimidin-4-yl morpholine to yield the final product.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(6-{4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
4-(6-{4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer and diabetes.
Biological Research: It is used in biological studies to understand its effects on cellular processes and molecular pathways.
Material Science: The compound’s unique chemical structure makes it a candidate for use in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(6-{4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to alterations in cellular signaling and metabolic processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Sitagliptin: A dipeptidyl peptidase IV (DPP-IV) inhibitor used in the treatment of type 2 diabetes.
Vildagliptin: Another DPP-IV inhibitor with similar applications to sitagliptin.
Linagliptin: A DPP-IV inhibitor with a different chemical structure but similar pharmacological effects.
Uniqueness
4-(6-{4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine is unique due to its specific trifluoromethyl-triazolo-pyridazine core, which imparts distinct physicochemical and pharmacological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C18H20F3N9O |
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Molecular Weight |
435.4 g/mol |
IUPAC Name |
4-[6-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]pyrimidin-4-yl]morpholine |
InChI |
InChI=1S/C18H20F3N9O/c19-18(20,21)17-25-24-13-1-2-14(26-30(13)17)27-3-5-28(6-4-27)15-11-16(23-12-22-15)29-7-9-31-10-8-29/h1-2,11-12H,3-10H2 |
InChI Key |
JZAMWDCKQRFAEM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NN3C(=NN=C3C(F)(F)F)C=C2)C4=CC(=NC=N4)N5CCOCC5 |
Origin of Product |
United States |
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